4-Aminobenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-Aminobenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 556-18-3
This technical guide provides an in-depth overview of 4-Aminobenzaldehyde, a versatile aromatic compound with significant applications in chemical synthesis, materials science, and pharmaceutical research. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its safety and handling information.
Core Properties and Data
4-Aminobenzaldehyde, also known as p-formylaniline, is a crystalline solid at room temperature, characterized by the presence of both an amino and an aldehyde functional group on a benzene (B151609) ring.[1][2] This dual functionality makes it a valuable intermediate in a wide range of chemical transformations.
Physicochemical Properties
The key physical and chemical properties of 4-Aminobenzaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 556-18-3 | [1][3][4] |
| Molecular Formula | C₇H₇NO | |
| Molecular Weight | 121.14 g/mol | |
| Appearance | Yellow crystalline powder | |
| Melting Point | 77-79 °C | |
| Boiling Point | 138-139 °C | |
| Density | 0.868 g/cm³ | |
| Flash Point | 122 °C | |
| Solubility | Soluble in alcohol and benzene; insoluble in water. | |
| Stability | Prone to polymerization. Light and moisture sensitive. |
Spectral Data
| Spectroscopic Data | Value |
| SMILES | O=Cc1ccc(N)cc1 |
| InChI | 1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 |
| InChIKey | VATYWCRQDJIRAI-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for the synthesis of 4-Aminobenzaldehyde and its subsequent use in common chemical reactions are provided below.
Synthesis of 4-Aminobenzaldehyde from p-Nitrotoluene
This protocol describes a common method for the synthesis of 4-Aminobenzaldehyde via the oxidation and reduction of p-nitrotoluene.
Materials:
-
p-Nitrotoluene
-
Sodium sulfide (B99878) nonahydrate
-
Sulfur
-
Sodium hydroxide (B78521)
-
Benzene
-
Hydrochloric acid
Procedure:
-
Preparation of Sodium Polysulfide Solution: Dissolve sodium sulfide and sodium hydroxide in water. Heat the solution to 68 °C and add sulfur powder. Maintain the reaction at 98 °C for 18 minutes to form the sodium polysulfide solution.
-
Reaction with p-Nitrotoluene: Add 65% ethanol and p-nitrotoluene to the sodium polysulfide solution. Heat the mixture at 80-86 °C for 1.5 hours.
-
Work-up and Purification: Recover the ethanol by distillation. Use steam distillation to remove the p-toluidine (B81030) byproduct. Extract the reaction mixture with benzene. The benzene extract is then subjected to steam distillation. The resulting product is cooled, filtered, and dried to yield 4-Aminobenzaldehyde.
Synthesis of Schiff Bases from 4-Aminobenzaldehyde
4-Aminobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This protocol outlines a general procedure.
Materials:
-
4-Aminobenzaldehyde
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-Aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Applications in Research and Development
4-Aminobenzaldehyde is a versatile reagent with numerous applications:
-
Dye Synthesis: It serves as a precursor for the synthesis of azo dyes.
-
Polymer Chemistry: It is used as a monomer in the production of conductive polymers and ion exchange resins.
-
Pharmaceutical Intermediate: The compound is a building block in the synthesis of various pharmaceutical agents.
-
Corrosion Inhibitor: 4-Aminobenzaldehyde and its derivatives have been shown to act as effective corrosion inhibitors for metals.
-
Schiff Base Formation: Its aldehyde group readily reacts with amines to form Schiff bases, which are important intermediates in organic synthesis and can exhibit biological activity.
Theorized Antibiotic Mechanism
Recent research has proposed 4-Aminobenzaldehyde as a novel antibiotic. The theorized mechanism of action involves the disruption of bacterial cell wall synthesis. It is hypothesized that 4-Aminobenzaldehyde can interfere with the function of N-Acetylmuramic acid (MurNAc), a key component of peptidoglycan, by altering the attachment of the pentapeptide chain. This disruption weakens the cell wall, leading to cell lysis.
Safety and Handling
4-Aminobenzaldehyde is considered a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
-
Health Hazards: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation. May cause an allergic skin reaction.
-
Physical Hazards: Combustible solid.
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is sensitive to light and moisture and is prone to polymerization. Storage at 2-8°C is recommended.
First Aid Measures
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
